

# discovery and history of nitrated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and History of Nitrated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Nitrated fatty acids (NO<sub>2</sub>-FAs) are a class of endogenous signaling molecules generated through the reaction of unsaturated fatty acids with reactive nitrogen species.[1][2] Their discovery represents a convergence of research in eicosanoid signaling, the biology of free radicals, and advancements in mass spectrometry.[1][3] These lipids are potent electrophiles that exert pleiotropic effects, primarily through the post-translational modification of proteins, thereby influencing a range of physiological and pathological processes.[4][5] This technical guide provides a comprehensive overview of the discovery, history, endogenous formation, and signaling mechanisms of nitrated fatty acids, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

# **Discovery and History**

The journey to understanding nitrated fatty acids began with foundational discoveries in several fields. The identification of prostaglandins and leukotrienes as oxygenation products of unsaturated fatty acids established these lipids as signaling molecules rather than just structural components or energy sources.[1] Concurrently, the burgeoning field of free radical biology shed light on the roles of reactive oxygen and nitrogen species in cellular processes.[1]

The first demonstration of the nitration of an unsaturated fatty acid, linolenic acid, by nitric oxide-derived species was in 1994.[6] This was followed by a 1999 study on the nitration of



linoleic acid.[6] A significant milestone was the identification of nitrated oleic acid (NO<sub>2</sub>-OA) in 2003.[7][8] Subsequent research using advanced mass spectrometry techniques revealed the presence of various nitrated fatty acids, including derivatives of oleic, linoleic, and conjugated linoleic acids, in human plasma, red blood cells, and urine.[9][10][11] These discoveries were spearheaded by researchers such as Bruce A. Freeman and his colleagues.[1][12]

Further investigations into the dietary relevance of these molecules highlighted the role of the Mediterranean diet, which is rich in both unsaturated fatty acids and nitrates/nitrites from vegetables, in providing the precursors for the endogenous formation of NO<sub>2</sub>-FAs.[6]

# **Endogenous Formation of Nitrated Fatty Acids**

Nitrated fatty acids are formed endogenously through non-enzymatic reactions involving reactive nitrogen species, particularly nitrogen dioxide (•NO<sub>2</sub>).[4][5] This process is favored in environments of inflammation and during gastric acidification.[4]

Two primary mechanisms for the formation of NO<sub>2</sub>-FAs have been proposed:

- Hydrogen Abstraction: This pathway involves the abstraction of a hydrogen atom from a bisallylic carbon of a polyunsaturated fatty acid, leading to the formation of a pentadienyl radical. The subsequent addition of •NO<sub>2</sub> results in the nitrated fatty acid.[5]
- Direct Addition: This mechanism involves the direct addition of •NO<sub>2</sub> to a double bond in the fatty acid, forming a nitroalkenyl radical. This radical can then be further oxidized to form the stable nitroalkene.[5][13]

Unsaturated fatty acids with conjugated double bonds, such as conjugated linoleic acid (CLA), are particularly susceptible to nitration, with reaction yields significantly higher than those for non-conjugated fatty acids.[4] As a result, nitro-conjugated linoleic acid (NO<sub>2</sub>-cLA) is one of the most abundant endogenous NO<sub>2</sub>-FAs.[8][11]

# **Quantitative Data**

The following tables summarize key quantitative data related to the concentration of nitrated fatty acids in biological samples and their biological activities.

Table 1: Concentrations of Nitrated Fatty Acids in Human Biological Fluids



Nitrated Fatty Acid	Biological Fluid	Concentration	Citation(s)
Nitro-oleic acid (NO <sub>2</sub> -OA)	Plasma (free)	~1 nM - 619 ± 52 nM	[7][10][13]
Plasma (esterified)	302 ± 369 nM	[10]	
Red Blood Cells (free)	59 ± 11 nM	[10]	
Red Blood Cells (esterified)	155 ± 65 nM	[10]	
Nitro-linoleic acid (NO2-LA)	Plasma	~500 nM	[6]
Nitro-conjugated linoleic acid (NO2- cLA)	Plasma	~1-3 nM (basal), up to ~10 nM (supplemented)	[13]
Urine	9.97 ± 3.98 pmol/mg creatinine	[7]	

Table 2: Inhibitory Concentrations (IC50) of Nitrated Fatty Acids

Nitrated Fatty Acid	Target Enzyme	IC50 Value	Citation(s)
Nitro-oleic acid (NO <sub>2</sub> -OA)	5-Lipoxygenase (5- LOX)	0.3 ± 0.06 μM	[4]
Nitro-linoleic acid (NO <sub>2</sub> -LA)	5-Lipoxygenase (5- LOX)	0.004 ± 0.002 μM	[4]
9-Nitro-oleic acid (9- NO <sub>2</sub> -OA)	Colorectal Cancer Cells (HCT-116)	6.5 μΜ	[4]

# **Signaling Pathways**

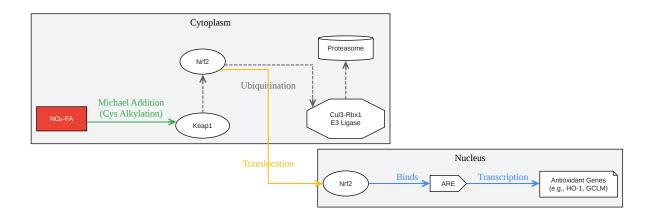
Nitrated fatty acids exert their biological effects by modulating key signaling pathways, primarily through the covalent modification of cysteine residues on target proteins.



## **Keap1-Nrf2 Pathway**

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles like NO<sub>2</sub>-FAs react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Nitro-oleic acid has been shown to modify several cysteine residues on Keap1, including Cys38, Cys226, Cys257, Cys273, Cys288, and Cys489.[14]



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Fig. 1: NO<sub>2</sub>-FA activation of the Keap1-Nrf2 signaling pathway.

## **NF-kB Pathway**

The NF-κB signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli



trigger the phosphorylation and degradation of IkB, allowing NF-kB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Nitrated fatty acids can inhibit NF-κB signaling by directly modifying the p65 subunit of NF-κB, although the precise cysteine residues are still under investigation. This modification can interfere with NF-κB's ability to bind to DNA.



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**Fig. 2:** Inhibition of the NF-κB signaling pathway by NO<sub>2</sub>-FA.

## **PPARy Pathway**

Peroxisome proliferator-activated receptor-gamma (PPARy) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand, PPARy forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Nitrated fatty acids, such as nitro-oleic acid and nitro-linoleic acid, are potent endogenous ligands for PPARy, activating it at nanomolar concentrations.[1]





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Fig. 3: Activation of the PPARy signaling pathway by NO<sub>2</sub>-FA.

## **Experimental Protocols**

This section provides an overview of key experimental methodologies used in the study of nitrated fatty acids.

## Synthesis of Nitro-Oleic Acid via Nitroselenation

This protocol describes a two-step method for synthesizing an equimolar mixture of 9- and 10-nitro-oleic acid.[5]

### Materials:

- Oleic acid
- Tetrahydrofuran (THF), anhydrous
- Phenylselenyl bromide (PhSeBr)
- Silver nitrite (AgNO<sub>2</sub>)
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Hexanes
- · Diethyl ether
- Acetic acid



- Nitrogen or Argon gas
- Standard laboratory glassware (oven-dried)

### Procedure:

- Nitroselenation Reaction:
  - In an oven-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve oleic acid in anhydrous THF.
  - Add phenylselenyl bromide and silver nitrite to the solution.
  - Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
- Oxidative Elimination:
  - Once the nitroselenation is complete, add 30% hydrogen peroxide to the reaction mixture.
  - Continue stirring until the reaction is complete, as indicated by TLC.
- Work-up and Purification:
  - Quench the reaction with water and extract the product with diethyl ether.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a gradient of diethyl ether in hexanes containing 0.5% acetic acid.[5]

# Quantification of Nitrated Fatty Acids in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of NO<sub>2</sub>-OA and NO<sub>2</sub>-LA from human plasma.[3][15]



### Materials:

- Human plasma
- Internal standard (e.g., heptadecanoic acid or <sup>13</sup>C-labeled NO<sub>2</sub>-FA)
- Methanol
- Isopropanol
- · Diethyl ether
- Butylated hydroxytoluene (BHT)
- Ammonium hydroxide (NH4OH)
- Acetonitrile (ACN)
- LC-MS/MS system with a C18 reverse-phase column

### Procedure:

- Sample Preparation and Extraction:
  - Thaw plasma samples on ice.
  - Spike the plasma with the internal standard.
  - Precipitate proteins by adding methanol.
  - Perform liquid-liquid extraction with diethyl ether containing BHT as an antioxidant.
  - Vortex and centrifuge the samples.
  - Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- LC-MS/MS Analysis:



- Reconstitute the dried extract in a methanol/isopropanol mixture.
- Inject the sample onto the LC-MS/MS system.
- Separate the analytes using a C18 column with a mobile phase gradient of acetonitrile and water, both containing a modifier like ammonium hydroxide.[15]
- Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. The transitions for NO<sub>2</sub>-OA and NO<sub>2</sub>-LA are typically m/z 326 > 46 and m/z 324 > 46, respectively, corresponding to the loss of the nitro group.[3][15]

## **Western Blot Analysis of Nrf2 Activation**

This protocol describes the detection of Nrf2 nuclear translocation, a hallmark of its activation, in response to NO<sub>2</sub>-FA treatment.[9][16]

#### Materials:

- Cell culture (e.g., human umbilical vein endothelial cells HUVECs)
- NO<sub>2</sub>-FA treatment solution
- Cell lysis buffer (for cytoplasmic and nuclear fractionation)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

### Procedure:

Cell Treatment and Fractionation:



- Treat cultured cells with the desired concentration of NO2-FA for a specified time.
- Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[16]
- Protein Quantification and SDS-PAGE:
  - Determine the protein concentration of the nuclear extracts using a protein assay.
  - Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Immunoblotting:
  - Transfer the separated proteins to a membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary anti-Nrf2 antibody.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Incubate with a chemiluminescent substrate and visualize the protein bands using an imaging system.
  - Probe the same membrane for Lamin B1 as a loading control for the nuclear fraction.[16]

## Conclusion

The discovery of nitrated fatty acids has opened up a new chapter in our understanding of lipid signaling and its role in health and disease. These endogenously produced molecules are potent regulators of key cellular pathways involved in inflammation, oxidative stress, and metabolism. Their unique mechanism of action, primarily through electrophilic modification of proteins, makes them attractive candidates for therapeutic development. The methodologies outlined in this guide provide a foundation for researchers to further explore the biology of nitrated fatty acids and unlock their full therapeutic potential. As research in this field continues to evolve, a deeper understanding of the nitrolipidome and its interactions will undoubtedly pave the way for novel treatments for a wide range of chronic inflammatory and fibrotic diseases.



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 To cite this document: BenchChem. [discovery and history of nitrated fatty acids].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543714#discovery-and-history-of-nitrated-fatty-acids]

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